1-(4-Methylcyclohexyl)piperazine
Description
1-(4-Methylcyclohexyl)piperazine is a piperazine derivative characterized by a cyclohexyl substituent with a methyl group at the para position on the nitrogen atom. Piperazine derivatives are widely studied for their pharmacological and chemical versatility, particularly in modulating receptor interactions, anticancer activity, and applications in organic synthesis. The 4-methylcyclohexyl group introduces steric bulk and lipophilicity, which may influence binding affinity to biological targets or alter physicochemical properties compared to simpler piperazine analogues .
Properties
IUPAC Name |
1-(4-methylcyclohexyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPCWYQQBFGMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963041 | |
| Record name | 1-(4-Methylcyclohexyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-42-9 | |
| Record name | 1-(4-Methylcyclohexyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Physicochemical and Pharmacokinetic Properties
- Synthetic Accessibility : Cyclohexyl-substituted piperazines are typically synthesized via nucleophilic substitution or reductive amination, similar to methods used for MT-45 and chlorobenzhydryl derivatives .
- Stability : Piperazine derivatives with bulky substituents (e.g., 4-chlorobenzhydryl) demonstrate long-term stability in biological assays, as seen in cytotoxicity studies .
Receptor Selectivity and Mechanisms
- Serotonergic Activity : 1-(3-Trifluoromethylphenyl)piperazine shows high selectivity for 5-HT1B receptors, while 1-(2-methoxyphenyl)piperazine derivatives exhibit variable effects on sympathetic nerve activity, suggesting substituent-dependent receptor interactions .
- Anticancer Mechanisms : 1-(4-Chlorobenzhydryl)piperazine derivatives inhibit cancer cell proliferation via undefined pathways, possibly involving apoptosis or cell cycle arrest .
- Psychoactive Effects: MT-45 binds to opioid receptors, highlighting how bulkier substituents (e.g., diphenylethyl) can redirect activity toward non-serotonergic targets .
Data Tables
Table 1: Cytotoxicity of Selected Piperazine Derivatives (IC50 Values)
| Compound | HEPG2 (Liver) | MCF7 (Breast) | HCT-116 (Colon) | Reference |
|---|---|---|---|---|
| 1-(4-Chlorobenzhydryl)piperazine (5a) | 8.2 µM | 7.5 µM | 9.1 µM | |
| 1-(3-Trifluoromethylphenyl)piperazine | N/A | N/A | N/A | |
| MT-45 | N/A | N/A | N/A |
Table 2: Receptor Binding Affinities
| Compound | 5-HT1A (Ki) | 5-HT1B (Ki) | Dopamine D2 (Ki) | Reference |
|---|---|---|---|---|
| 1-(3-Trifluoromethylphenyl)piperazine | 120 nM | 1.8 nM | >10,000 nM | |
| 1-(2-Methoxyphenyl)piperazine | 450 nM | 300 nM | N/A |
Key Research Findings
Anticancer Potential: 1-(4-Chlorobenzhydryl)piperazine derivatives showed IC50 values below 10 µM across multiple cancer cell lines, with compound 5a exhibiting time-dependent cytotoxicity .
Receptor Selectivity : Substituent position critically affects receptor interactions. For example, 1-(3-trifluoromethylphenyl)piperazine is 65-fold selective for 5-HT1B, whereas 1-(2-methoxyphenyl)piperazine lacks subtype specificity .
Psychoactive Derivatives : MT-45’s dual cyclohexyl and diphenylethyl groups confer opioid-like activity, distinguishing it from serotonergic piperazines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Methylcyclohexyl)piperazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of 1,2-diamine derivatives and substitution with methylcyclohexyl groups. Key factors include:
- Solvent selection : Polar solvents like ethanol or methanol enhance solubility and reaction efficiency .
- Temperature control : Elevated temperatures (60–80°C) accelerate reaction rates but may risk decomposition; monitoring via TLC is critical .
- Purification : Recrystallization or column chromatography ensures high purity (>95%), especially for pharmacological testing .
Q. Which analytical techniques are recommended for structural confirmation and thermal stability assessment?
- Methodological Answer :
- NMR spectroscopy : Confirms substituent positions on the piperazine ring (e.g., methylcyclohexyl group at the 4-position) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding receptor interactions .
- Thermal analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess decomposition thresholds (e.g., stability up to 200°C) .
Advanced Research Questions
Q. How does the methylcyclohexyl substituent influence receptor selectivity compared to other piperazine derivatives?
- Methodological Answer :
- The methylcyclohexyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and receptor selectivity (e.g., serotonin 5-HT₁A vs. dopamine D₂ receptors).
- Experimental design :
- Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-WAY-100635 for 5-HT₁A) .
- Compare binding affinities (Ki values) with analogs lacking the methylcyclohexyl group to isolate substituent effects .
Q. How can researchers resolve contradictions in reported biological activities of 1-(4-Methylcyclohexyl)piperazine derivatives?
- Methodological Answer :
- Standardize assays : Variability in cell lines (e.g., CHO vs. HEK293) or buffer conditions (pH, ions) may alter receptor activation .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituent polarity and antagonist efficacy) .
- Purity validation : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) as confounding factors .
Q. What strategies optimize the pharmacokinetic profile of 1-(4-Methylcyclohexyl)piperazine for CNS-targeted therapies?
- Methodological Answer :
- Solubility enhancement : Co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) improve aqueous solubility .
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., N-demethylation) and guide structural modifications .
- BBB permeability : Use in vitro models (e.g., MDCK-MDR1 cells) to assess passive diffusion and efflux transporter susceptibility .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the compound’s affinity for adrenergic receptors?
- Methodological Answer :
- Species variability : Rat α₂-adrenergic receptors may exhibit different binding kinetics compared to human isoforms .
- Assay sensitivity : Radioligand displacement assays with low specific activity (e.g., <10 Ci/mmol) risk false negatives .
- Functional vs. binding assays : Compound efficacy (e.g., partial agonism) may not correlate with binding affinity, requiring functional cAMP or calcium flux assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
